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Introduction
Ceronapril (also known as SQ 29,852) is a potent, orally active inhibitor of the angiotensin-

converting enzyme (ACE), a key regulator of blood pressure. As a member of the phosphonate

class of ACE inhibitors, its discovery and development represent a significant advancement in

the design of cardiovascular therapeutics. This technical guide provides a comprehensive

overview of the discovery, mechanism of action, and synthetic pathways of Ceronapril, tailored

for professionals in the field of drug development and medicinal chemistry.

Discovery and Development
The development of Ceronapril is rooted in the broader history of ACE inhibitor discovery,

which began with the identification of peptides from the venom of the Brazilian pit viper,

Bothrops jararaca. These peptides demonstrated the therapeutic potential of ACE inhibition for

the treatment of hypertension. The first generation of synthetic, orally active ACE inhibitors,

such as captopril, validated this approach.

Subsequent research focused on developing inhibitors with improved potency, duration of

action, and side-effect profiles. This led to the exploration of different zinc-binding moieties to

interact with the active site of the ACE enzyme. Ceronapril emerged from a research program
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at E.R. Squibb & Sons, Inc., focused on phosphorus-containing amino acid derivatives as

potent ACE inhibitors. The inventors, D.S. Karanewsky and E.W. Petrillo, Jr., designed

Ceronapril to mimic the transition state of angiotensin I hydrolysis by ACE, incorporating a

phosphonate group to chelate the active site zinc ion.

Mechanism of Action
Ceronapril acts as a competitive inhibitor of angiotensin-converting enzyme. ACE is a zinc-

dependent metalloproteinase that cleaves the dipeptide His-Leu from angiotensin I to form the

potent vasoconstrictor angiotensin II. By binding to the active site of ACE with high affinity,

Ceronapril prevents the formation of angiotensin II, leading to vasodilation and a reduction in

blood pressure.

The phosphonate moiety of Ceronapril is crucial for its inhibitory activity, forming a strong

coordinating bond with the zinc ion in the ACE active site. The rest of the molecule is designed

to interact with the enzyme's substrate-binding pockets, contributing to its high potency and

specificity.

Quantitative Data
The following tables summarize the key quantitative data for Ceronapril's activity.

Table 1: In Vitro and In Vivo Potency of Ceronapril

Parameter Value Species Administration Reference

IC50 36 nM - In Vitro [1]

ED50 (IV) 0.063 µmol/kg Rat Intravenous [1]

ED50 (PO) 0.53 µmol/kg Rat Oral [1]

ED50 (IV) 300 nmol/kg Dog Intravenous [2]

ED50 (PO) 18 µmol/kg Dog Oral [2]

ED50 (IV) 60 nmol/kg Monkey Intravenous [2]

ED50 (PO) 18 µmol/kg Monkey Oral [2]
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Table 2: Comparative Potency of ACE Inhibitors in Spontaneously Hypertensive Rats (SHR)

Tissues

Compound Relative Potency (SQ 29,852 = 1.0)

SQ 29,852 (Ceronapril) 1.0

Captopril 3.5

Enalapril 12

Fosinopril 13

Zofenopril 20

Lisinopril 24

Ramipril 51

Synthesis Pathways
Two primary synthetic routes for Ceronapril have been described. Both pathways utilize L-

lysine and L-proline derivatives as key building blocks.

Synthesis Pathway 1
This pathway involves the initial preparation of a protected 6-amino-2(S)-hydroxyhexanoic acid

from L-lysine. This intermediate is then coupled with L-proline benzyl ester. The resulting

dipeptide is subsequently reacted with a 4-phenylbutylphosphonous acid derivative, followed

by oxidation and deprotection to yield Ceronapril.
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Preparation of Key Intermediates

Assembly and Final Steps

L-Lysine 6-Amino-2(S)-hydroxyhexanoic acid

NaNO2, H2SO4
N-Benzyloxycarbonyl derivative

Benzyl chloroformate
Acylated proline ester

L-Proline benzyl ester, HBT, DCC

4-Phenyl-1-butene 4-Phenylbutylphosphonous acid
NaH2PO2, AIBN

Protected phosphonic ester
4-Phenylbutylphosphonous acid, DCC, DMAP, NaIO4

Ceronapril
H2, Pd/C

Click to download full resolution via product page

Diagram 1: Synthesis Pathway 1 for Ceronapril.

Synthesis Pathway 2
An alternative approach involves the direct condensation of the acylated proline ester with a

pre-formed dibenzyl 4-phenylbutylphosphonate. This is followed by deprotection to afford the

final product.

Preparation of Key Intermediates Assembly and Final Steps

4-Phenylbutyl chloride Dibenzyl 4-phenylbutylphosphonate

Dibenzyl phosphite, NaH

L-Lysine 6-Amino-2(S)-hydroxyhexanoic acid
NaNO2, H2SO4

N-Benzyloxycarbonyl derivative
Benzyl chloroformate

Acylated proline ester
L-Proline benzyl ester, HBT, DCC

Protected phosphonic ester
Dibenzyl 4-phenylbutylphosphonate, PCl5, Et3N, DMAP

Ceronapril
H2, Pd/C

Click to download full resolution via product page

Diagram 2: Synthesis Pathway 2 for Ceronapril.

Experimental Protocols
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The following are detailed experimental protocols for the key steps in the synthesis of

Ceronapril, based on published patent literature.

Preparation of 6-Amino-2(S)-hydroxyhexanoic acid
To a solution of L-lysine hydrochloride (18.27 g, 0.1 mol) in 100 mL of water at 0°C is added a

solution of sodium nitrite (13.8 g, 0.2 mol) in 50 mL of water, followed by the dropwise addition

of 2 M sulfuric acid (100 mL). The reaction mixture is stirred at room temperature for 16 hours.

The solution is then passed through a column of Dowex 50 (H+ form) resin. The column is

washed with water and the product is eluted with 2 M ammonium hydroxide. The eluate is

concentrated under reduced pressure to give 6-amino-2(S)-hydroxyhexanoic acid.

Preparation of N-Benzyloxycarbonyl-6-amino-2(S)-
hydroxyhexanoic acid
To a solution of 6-amino-2(S)-hydroxyhexanoic acid (14.7 g, 0.1 mol) in 100 mL of 1 M sodium

hydroxide at 0°C is added benzyl chloroformate (17.07 g, 0.1 mol) dropwise. The mixture is

stirred at room temperature for 4 hours. The aqueous solution is washed with ether, acidified

with concentrated hydrochloric acid, and extracted with ethyl acetate. The organic extracts are

dried over magnesium sulfate and concentrated to yield the N-benzyloxycarbonyl derivative.

Condensation with L-Proline benzyl ester
A solution of N-benzyloxycarbonyl-6-amino-2(S)-hydroxyhexanoic acid (2.81 g, 10 mmol), L-

proline benzyl ester hydrochloride (2.42 g, 10 mmol), 1-hydroxybenzotriazole (1.35 g, 10

mmol), and triethylamine (1.01 g, 10 mmol) in 50 mL of dichloromethane is cooled to 0°C.

Dicyclohexylcarbodiimide (2.06 g, 10 mmol) is added and the mixture is stirred at room

temperature for 12 hours. The precipitated dicyclohexylurea is filtered off and the filtrate is

washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and

brine. The organic layer is dried over magnesium sulfate and concentrated to give the acylated

proline ester.

Final Synthesis of Ceronapril (via Pathway 1)
To a solution of the acylated proline ester (5.0 g, 10 mmol) and 4-phenylbutylphosphonous acid

(2.0 g, 10 mmol) in 50 mL of dichloromethane is added dicyclohexylcarbodiimide (2.06 g, 10

mmol) and a catalytic amount of 4-dimethylaminopyridine. The mixture is stirred for 8 hours.
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The reaction mixture is then cooled to 0°C and a solution of sodium periodate (2.14 g, 10

mmol) in 20 mL of water is added. The mixture is stirred for 4 hours. The organic layer is

separated, washed with water and brine, dried, and concentrated. The resulting protected

phosphonic ester is dissolved in methanol and hydrogenated over 10% palladium on carbon at

50 psi for 6 hours. The catalyst is filtered off and the solvent is evaporated to yield Ceronapril.

Conclusion
Ceronapril stands as a testament to the power of rational drug design in the development of

highly effective cardiovascular therapies. Its unique phosphonate structure provides potent and

sustained inhibition of the angiotensin-converting enzyme. The synthetic pathways detailed

herein offer efficient and scalable methods for its preparation. This guide provides a

foundational resource for researchers and scientists working on the development of novel ACE

inhibitors and other cardiovascular drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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